1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate” is a complex organometallic compound. It consists of a ruthenium(2+) ion coordinated with various organic ligands, including 1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine and [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane. The chloride and tetrafluoroborate ions serve as counterions to balance the charge of the complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of ruthenium(2+) with the organic ligands under controlled conditions. The reaction may proceed as follows:
Complex Formation: The ligands are then reacted with a ruthenium(2+) precursor, such as ruthenium(III) chloride, in the presence of a reducing agent to form the desired complex.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation-Reduction: The ruthenium center can participate in redox reactions, altering its oxidation state between +2 and +3.
Ligand Substitution: The ligands coordinated to the ruthenium center can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen can oxidize the ruthenium center.
Reduction: Reducing agents like sodium borohydride or hydrazine can reduce the ruthenium center.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ruthenium(III) complex, while ligand substitution can result in a new ruthenium(II) complex with different ligands .
Scientific Research Applications
The compound has diverse applications in scientific research, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Material Science: It is used in the development of advanced materials, such as conductive polymers and coordination polymers.
Analytical Chemistry: The compound is employed in analytical techniques, such as electrochemical sensors and spectroscopic probes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through coordination chemistry. The ruthenium center can form coordination bonds with various biomolecules, such as DNA and proteins, leading to alterations in their structure and function . The phosphane ligands enhance the stability and reactivity of the complex, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene: This compound shares structural similarities with the ligands in the complex but lacks the ruthenium center.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: Another compound with a similar aromatic framework but different functional groups and metal center.
Uniqueness
The uniqueness of the compound lies in its combination of ligands and the ruthenium center, which imparts distinct chemical and biological properties. The presence of both phosphane and diamine ligands enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C63H58BClF4N2O2P2Ru |
---|---|
Molecular Weight |
1160.4 g/mol |
IUPAC Name |
1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate |
InChI |
InChI=1S/C44H32P2.C19H26N2O2.BF4.ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;2-1(3,4)5;;/h1-32H;5-13,18H,20-21H2,1-4H3;;1H;/q;;-1;;+2/p-1 |
InChI Key |
VSIXHVJGZGXINL-UHFFFAOYSA-M |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.